molecular formula C10H10Cl2N2O2S B14115978 ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate CAS No. 23822-56-2

ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate

Cat. No.: B14115978
CAS No.: 23822-56-2
M. Wt: 293.17 g/mol
InChI Key: KBKGTPJJRQGFBL-UHFFFAOYSA-N
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Description

Ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate is a chemical compound with the molecular formula C10H10Cl2N2O2S It is known for its unique structure, which includes a carbamate group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate typically involves the reaction of ethyl carbamate with 2,6-dichlorophenyl isothiocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2,4-dichlorophenyl)carbamate
  • Ethyl N-(2,5-dichlorophenyl)carbamate
  • 2-Chlorophenyl N-(2,6-dichlorophenyl)carbamate

Uniqueness

Ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of a carbamothioyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

23822-56-2

Molecular Formula

C10H10Cl2N2O2S

Molecular Weight

293.17 g/mol

IUPAC Name

ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate

InChI

InChI=1S/C10H10Cl2N2O2S/c1-2-16-10(15)14-9(17)13-8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3,(H2,13,14,15,17)

InChI Key

KBKGTPJJRQGFBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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